molecular formula C9H15NO3 B1462884 1-Acetylazepane-2-carboxylic acid CAS No. 1219182-45-2

1-Acetylazepane-2-carboxylic acid

Cat. No.: B1462884
CAS No.: 1219182-45-2
M. Wt: 185.22 g/mol
InChI Key: XWYTXWHLVJKYBA-UHFFFAOYSA-N
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Description

1-Acetylazepane-2-carboxylic acid is a chemical compound with the molecular formula C9H15NO3. It is a derivative of azepane, featuring an acetyl group at the first position and a carboxylic acid group at the second position of the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylazepane-2-carboxylic acid can be synthesized through several synthetic routes. One common method involves the acetylation of azepane-2-carboxylic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Acetylazepane-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-Acetylazepane-2-carboxylic acid has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Industry: It can be utilized in the production of various industrial chemicals and materials.

Mechanism of Action

1-Acetylazepane-2-carboxylic acid can be compared with other similar compounds such as 1-acetyl-2-piperidinecarboxylic acid and 1-acetyl-3-azepane carboxylic acid. These compounds share structural similarities but differ in their functional groups and positions, leading to variations in their chemical properties and applications.

Comparison with Similar Compounds

  • 1-Acetyl-2-piperidinecarboxylic acid

  • 1-Acetyl-3-azepane carboxylic acid

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Properties

IUPAC Name

1-acetylazepane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-7(11)10-6-4-2-3-5-8(10)9(12)13/h8H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYTXWHLVJKYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674200
Record name 1-Acetylazepane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219182-45-2
Record name 1-Acetylazepane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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